

# Application Notes and Protocols for FL118 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | FL118-14-Propanol |           |  |  |  |
| Cat. No.:            | B10861715         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FL118, a novel small molecule inhibitor, in patient-derived xenograft (PDX) models of cancer. The information compiled from preclinical studies offers insights into FL118's mechanism of action, protocols for its application in in vivo studies, and methods for evaluating its efficacy.

## **Introduction to FL118**

FL118 is a camptothecin analogue with a distinct mechanism of action that demonstrates potent antitumor activity.[1] It functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[2] This action, in turn, downregulates the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[2][3] Notably, FL118's efficacy is independent of the p53 tumor suppressor protein status, making it a promising therapeutic agent for a broad range of cancers, including those with p53 mutations.[4] Preclinical studies in PDX models have shown its effectiveness in pancreatic and colorectal cancers.[2]

## **Key Signaling Pathways Affected by FL118**

FL118 exerts its anticancer effects by modulating several critical signaling pathways. A primary mechanism is the degradation of DDX5, a key regulator of multiple oncogenes. This leads to the downstream inhibition of anti-apoptotic proteins and cell cycle regulators. Additionally,



FL118 has been shown to induce apoptosis through the activation of caspase-3 and cleavage of PARP.[5]

Caption: FL118 signaling pathway.

## **Quantitative Data from FL118 PDX Studies**

The following tables summarize the quantitative data from preclinical studies of FL118 in various patient-derived xenograft models.

Table 1: Efficacy of FL118 in Pancreatic Cancer PDX Models



| PDX Model | Treatment                                                     | Dosing<br>Schedule | Outcome                             | Reference |
|-----------|---------------------------------------------------------------|--------------------|-------------------------------------|-----------|
| PDX19015  | FL118 (2.5<br>mg/kg, oral)                                    | Weekly x 4         | Tumor<br>regression                 | [2][6]    |
| PDX17624  | FL118 (2.5<br>mg/kg, oral)                                    | Weekly x 4         | Tumor<br>regression                 | [2][6]    |
| PDX12872  | FL118 (2.5<br>mg/kg, oral)                                    | Weekly x 4         | Delayed tumor<br>growth             | [2][6]    |
| PDX12872  | FL118 (5 mg/kg,<br>oral) +<br>Gemcitabine (40<br>mg/kg, i.p.) | Weekly x 4         | Tumor<br>elimination                | [2][6]    |
| PDX14244  | FL118 (5 mg/kg,<br>i.p.)                                      | Weekly x 4         | Tumor<br>elimination                | [7]       |
| PDX17624  | FL118 (5 mg/kg,<br>i.p.)                                      | Weekly x 4         | Tumor<br>elimination                | [7]       |
| PDX10978  | FL118 (5 mg/kg,<br>i.p.)                                      | Weekly x 4         | Delayed tumor<br>growth             | [7]       |
| PDX10978  | FL118 (0.75<br>mg/kg) +<br>Gemcitabine (60<br>mg/kg)          | Weekly x 4         | Significant tumor growth inhibition | [7]       |

Table 2: Efficacy of FL118 in Colorectal Cancer Xenograft Models



| Xenograft<br>Model    | Treatment                  | Dosing<br>Schedule | Outcome              | Reference |
|-----------------------|----------------------------|--------------------|----------------------|-----------|
| SW620                 | FL118 (1.5<br>mg/kg, i.v.) | Daily x 5          | Tumor<br>regression  | [1][8]    |
| SW620                 | FL118 (2.5<br>mg/kg, i.v.) | Daily x 5          | Tumor<br>elimination | [1][8]    |
| FaDu (Head &<br>Neck) | FL118 (1.5<br>mg/kg, i.v.) | Daily x 5          | Tumor<br>regression  | [1][8]    |
| FaDu (Head &<br>Neck) | FL118 (2.5<br>mg/kg, i.v.) | Daily x 5          | Tumor<br>elimination | [1][8]    |

Table 3: Biomarker Modulation by FL118 in Cancer Models



| Cell Line                             | Treatment     | Duration | Effect on<br>Biomarkers                                                                                                 | Reference |
|---------------------------------------|---------------|----------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| HCT-8 (Colon)                         | FL118 (10 nM) | 24h      | 96% reduction in<br>survivin, 12-fold<br>increase in<br>activated<br>caspase-3, 48-<br>fold increase in<br>cleaved PARP | [5]       |
| A549 & H460<br>(NSCLC) CSCs           | FL118 (10 nM) | 48h      | Downregulation of survivin mRNA and protein                                                                             | [9]       |
| K562 (CML)                            | FL118         | -        | Decreased protein and mRNA expression of BIRC5 (survivin), induced caspase-3 activation                                 | [10]      |
| MiaPaca2 & SW620 (Pancreatic & Colon) | FL118         | 24h      | Inhibition of c-<br>Myc and survivin<br>mRNA and<br>protein<br>expression                                               | [2]       |

## Experimental Protocols Establishment and Propagation of PDX Tumors

This protocol outlines the general steps for establishing and passaging PDX tumors in immunodeficient mice.

Caption: Workflow for PDX establishment.



### Materials:

- · Fresh patient tumor tissue
- Immunodeficient mice (e.g., NOD/SCID or NSG)[11]
- Surgical instruments
- Matrigel (optional)
- Cell culture medium (e.g., DMEM/F12)
- Antibiotics (e.g., penicillin-streptomycin)
- Sterile PBS

- Obtain fresh tumor tissue from surgical resection under sterile conditions and transport it in a suitable medium on ice.
- In a laminar flow hood, wash the tissue with cold PBS containing antibiotics.
- Mince the tumor into small fragments (2-3 mm<sup>3</sup>).
- Anesthetize the immunodeficient mouse.
- Make a small incision in the flank skin and create a subcutaneous pocket.
- (Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.[12]
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements twice a week.
- When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and aseptically harvest the tumor.[11]



- A portion of the tumor can be cryopreserved for future use, fixed for histology, or snap-frozen for molecular analysis.
- The remaining tumor can be passaged into new mice for cohort expansion.

## In Vivo Efficacy Study of FL118 in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of FL118.

#### Materials:

- A cohort of PDX-bearing mice with established tumors (e.g., 100-200 mm<sup>3</sup>)
- FL118, formulated for in vivo administration (e.g., in a Tween 80-free i.v. formulation)[8]
- Vehicle control solution
- Dosing syringes and needles
- Calipers for tumor measurement
- Animal scale

- Randomize mice into treatment and control groups (typically 5-10 mice per group) based on tumor volume to ensure an even distribution.
- Record the initial tumor volume and body weight of each mouse.
- Administer FL118 at the desired dose and schedule (e.g., 2.5 mg/kg or 5 mg/kg, weekly x 4, via oral gavage or intravenous injection).[2][7][6]
- Administer the vehicle solution to the control group using the same schedule and route.
- Measure tumor volume and body weight twice weekly.
- Monitor the mice for any signs of toxicity.



- At the end of the study, euthanize the mice and harvest the tumors.
- Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g., Western blot, IHC).

## **Western Blot Analysis of FL118-Treated PDX Tumors**

This protocol is for assessing the protein levels of FL118 targets and apoptosis markers in tumor tissue.

#### Materials:

- Frozen PDX tumor tissue
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate

- Homogenize the frozen tumor tissue in RIPA buffer on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.



- Determine the protein concentration of each lysate.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control like GAPDH.

## Immunohistochemistry (IHC) of FL118-Treated PDX Tumors

This protocol is for the in-situ detection of protein expression in tumor sections.

Caption: Immunohistochemistry workflow.

### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
- Xylene and ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)



- Hydrogen peroxide
- · Blocking serum
- Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-survivin)[13][14]
- Biotinylated secondary antibody
- ABC reagent (Vectastain)
- DAB substrate
- Hematoxylin
- Mounting medium

- Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series to water.
- Perform heat-induced antigen retrieval in a steamer or water bath with antigen retrieval buffer.[15]
- Block endogenous peroxidase activity with hydrogen peroxide.
- Block non-specific antibody binding with blocking serum.
- Incubate the sections with the primary antibody.
- · Wash the sections with PBS.
- Incubate with the biotinylated secondary antibody.
- · Wash the sections with PBS.
- Incubate with the ABC reagent.
- Wash the sections with PBS.



- Develop the signal with DAB substrate.
- Counterstain with hematoxylin.
- Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
- Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.[14]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]



- 12. researchgate.net [researchgate.net]
- 13. biocare.net [biocare.net]
- 14. researchgate.net [researchgate.net]
- 15. sysy-histosure.com [sysy-histosure.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FL118 in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861715#using-fl118-in-patient-derived-xenograftpdx-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com